6-Amino-5-formamido-1,3-dimethyluracil 6-Amino-5-formamido-1,3-dimethyluracil
Brand Name: Vulcanchem
CAS No.: 7597-60-6
VCID: VC0195704
InChI: InChI=1S/C7H10N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12)
SMILES: CN1C(=C(C(=O)N(C1=O)C)NC=O)N
Molecular Formula: C7H10N4O3
Molecular Weight: 198.18 g/mol

6-Amino-5-formamido-1,3-dimethyluracil

CAS No.: 7597-60-6

VCID: VC0195704

Molecular Formula: C7H10N4O3

Molecular Weight: 198.18 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Amino-5-formamido-1,3-dimethyluracil - 7597-60-6

Description

6-Amino-5-formamido-1,3-dimethyluracil is an organic compound belonging to the class of N-arylamides . It can be described as a substituted uracil metabolite of methylxanthine and a metabolite of theophylline . The compound is known by several names, including Caffeine EP Impurity B, N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, and Theophylline EP Impurity C . Its molecular formula is C7H10N4O3, with a molecular weight of 198.18 g/mol .

Chemically, 6-Amino-5-formamido-1,3-dimethyluracil is a moderately basic compound . It has a melting point of 265-267°C and is slightly soluble in DMSO, methanol, and water . The compound is hygroscopic and should be stored at -20°C . 6-Amino-5-formamido-1,3-dimethyluracil has been used in the synthesis of 8-arylaminotheophyllines .

A similar compound is 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil, also known as 1,3,7-Dau or ADMU, which has the molecular formula C8H12N4O3 and a molecular weight of 212.21 g/mol . It is important to consult specialized databases like PubChem and HMDB for comprehensive chemical information.

CAS No. 7597-60-6
Product Name 6-Amino-5-formamido-1,3-dimethyluracil
Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
IUPAC Name N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide
Standard InChI InChI=1S/C7H10N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12)
Standard InChIKey ZNDGAXCBZGSJGU-UHFFFAOYSA-N
SMILES CN1C(=C(C(=O)N(C1=O)C)NC=O)N
Canonical SMILES CN1C(=C(C(=O)N(C1=O)C)NC=O)N
Appearance Solid
Purity > 95%
Synonyms 6-Amino-5-formamido-1,3-dimethyl-uracil; 1,3-Dimethyl-4-amino-5-(formylamino)uracil; 6-Amino-1,3-dimethyl-5-(formylamino)pyrimidine-2,4-dione; N-(6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-formamide; N-(6-Amino-1,3-dimethyl-2,4-dioxo
PubChem Compound 82070
Last Modified Aug 15 2023

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